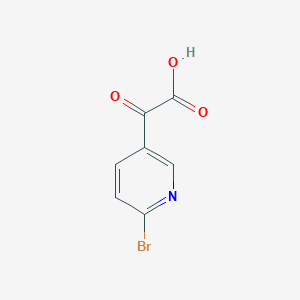
2-(6-Bromopyridin-3-yl)-2-oxoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Bromopyridin-3-yl)-2-oxoacetic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and an oxoacetic acid group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromopyridin-3-yl)-2-oxoacetic acid can be achieved through several methods. One common approach involves the bromination of 3-pyridinecarboxylic acid followed by oxidation to introduce the oxoacetic acid group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or dichloromethane. The oxidation step can be carried out using oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and oxidation processes. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated systems could be employed to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Bromopyridin-3-yl)-2-oxoacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The oxoacetic acid group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts with boronic acids or esters in the presence of bases like potassium carbonate.
Major Products
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Coupling Products: Biaryl compounds and other complex structures.
Applications De Recherche Scientifique
2-(6-Bromopyridin-3-yl)-2-oxoacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-(6-Bromopyridin-3-yl)-2-oxoacetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and oxoacetic acid group play crucial roles in its reactivity and binding affinity. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-Bromopyridin-2-yl)acetic acid: Similar structure but with the oxoacetic acid group at a different position.
3-Bromo-6-methoxy-2-methylpyridine: Contains a methoxy group instead of an oxoacetic acid group.
(6-Bromopyridin-3-yl)methanol: Contains a hydroxymethyl group instead of an oxoacetic acid group.
Uniqueness
Its ability to undergo various chemical reactions and its utility as a building block in organic synthesis make it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C7H4BrNO3 |
|---|---|
Poids moléculaire |
230.02 g/mol |
Nom IUPAC |
2-(6-bromopyridin-3-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C7H4BrNO3/c8-5-2-1-4(3-9-5)6(10)7(11)12/h1-3H,(H,11,12) |
Clé InChI |
UOCIQQTVUDPUFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C(=O)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


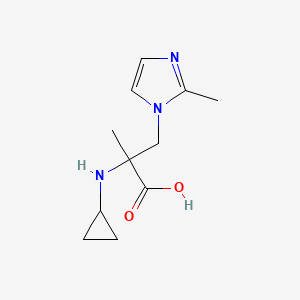
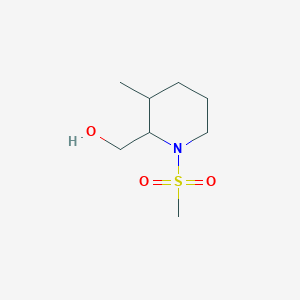
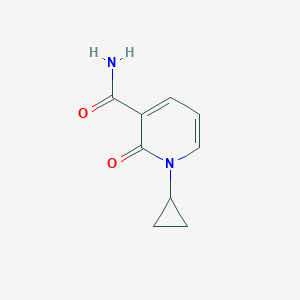
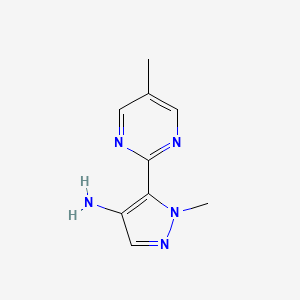
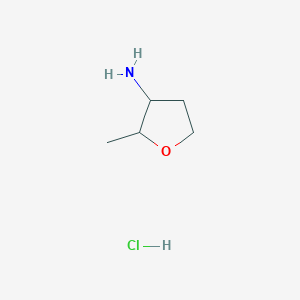
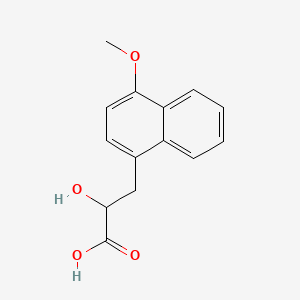



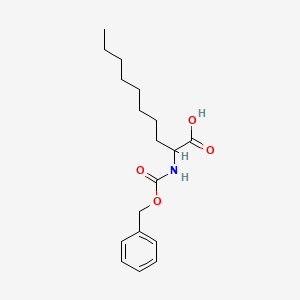
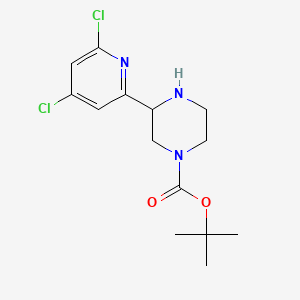
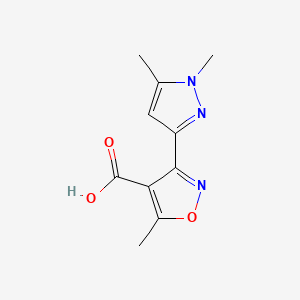
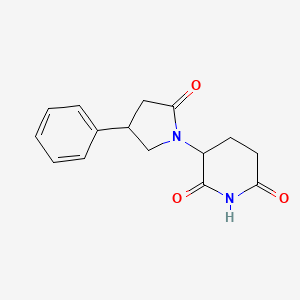
![1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylicacid](/img/structure/B13544612.png)
